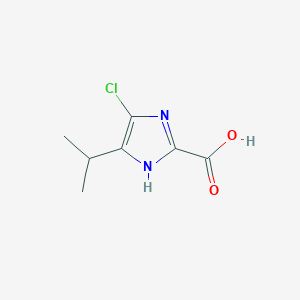
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (CIPICA) is an organic compound belonging to the class of imidazoles and is used in a variety of scientific studies and laboratory experiments. CIPICA is an important building block for the synthesis of various organic compounds and has been studied for its unique properties, such as its ability to act as an acid catalyst and its potential for use as an anti-inflammatory agent.
科学的研究の応用
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential applications in various scientific research areas. It has been used as an acid catalyst in organic synthesis, as an anti-inflammatory agent, and as a model compound for studying the effects of imidazole derivatives on biological systems. It has also been used to study the effects of imidazole derivatives on the human immune system and as a potential drug for treating certain types of cancer.
作用機序
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is known to act as an acid catalyst in organic synthesis and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act on the pro-inflammatory pathways in the body by blocking the production of certain pro-inflammatory mediators. It is also thought to inhibit the formation of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. It has also been shown to have the potential to reduce the risk of certain types of cancer and to reduce the severity of certain types of infections.
実験室実験の利点と制限
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid in scientific research. It could be used to further study its anti-inflammatory and antioxidant properties, as well as its potential for use as an anti-cancer drug. It could also be used to study its effects on the human immune system and to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of imidazole derivatives on biological systems and to develop new catalysts and synthetic methods.
合成法
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is synthesized from 4-chloro-5-isopropyl-1H-imidazole-2-thiol (CIPIT) via a series of chemical reactions. CIPIT is first reacted with trimethyl orthoformate and acetic anhydride to form a thioester intermediate. This intermediate is then hydrolyzed to yield 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid. This synthesis method is relatively simple and has been used in a number of laboratory experiments.
特性
IUPAC Name |
4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXSXBNUBQLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-isopropyl-1h-imidazole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
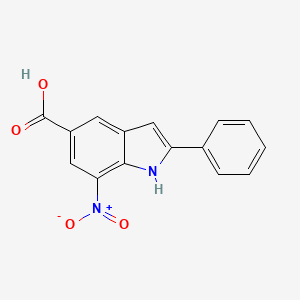
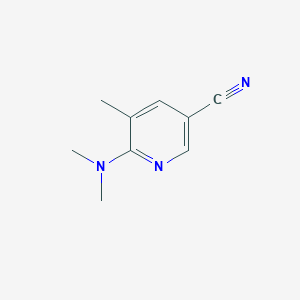

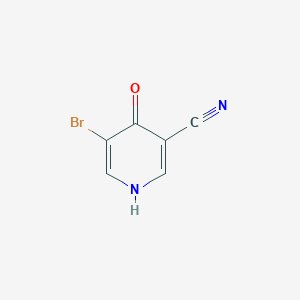
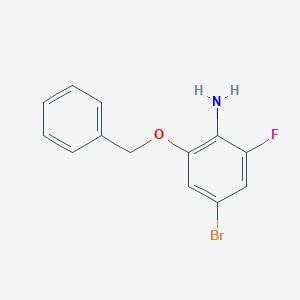

![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)


